tert-Butyl allyl(prop-2-yn-1-yl)carbamate

Descripción

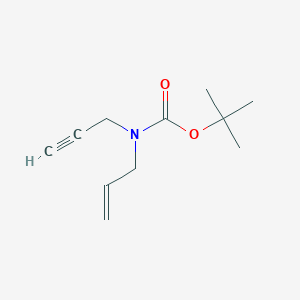

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOBBHMBMRQQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446272 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147528-20-9 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl Allyl(prop-2-yn-1-yl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of tert-butyl allyl(prop-2-yn-1-yl)carbamate. Due to the limited availability of public-domain experimental data, this document primarily presents computed properties and information from commercial suppliers. Detailed experimental protocols for its synthesis and purification, comprehensive spectroscopic data, and its role in biological pathways are not extensively documented in readily accessible scientific literature. This guide serves as a foundational resource, compiling the available information and identifying areas where further experimental characterization is required.

Chemical Properties

This compound is a carbamate derivative featuring both an allyl and a propargyl group. These functional groups make it a potentially versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed, facilitating subsequent synthetic transformations.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that a significant portion of this data is predicted and has not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[] |

| Molecular Weight | 195.26 g/mol | PubChem[] |

| CAS Number | 147528-20-9 | PubChem[] |

| Predicted Boiling Point | 245.2 ± 29.0 °C | MySkinRecipes |

| Predicted Density | 0.977 ± 0.06 g/cm³ | MySkinRecipes |

| Purity | 95% - 97% | Commercial Suppliers[2] |

| XLogP3-AA (Predicted) | 1.9 | PubChem[] |

Note: Experimental data for melting point, boiling point, and solubility in various solvents are not currently available in the searched scientific literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, a synthesis for a structurally related, more complex molecule, tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, has been reported and may offer insights into potential synthetic strategies.[3]

A plausible synthetic approach, based on general organic chemistry principles, is outlined below. This represents a hypothetical workflow and would require experimental validation and optimization.

Postulated Synthetic Workflow

The synthesis of this compound could likely be achieved through the N-alkylation of a suitable precursor. A potential logical workflow is depicted below.

Caption: Postulated synthetic workflow for this compound.

Spectroscopic Data

Authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of this compound would be essential for any research or development activities.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural motifs, the allyl and propargyl groups, are present in various biologically active compounds, suggesting that this molecule could be a valuable intermediate for the synthesis of novel therapeutic agents. However, without experimental data, any discussion of its biological role would be purely speculative.

Safety, Handling, and Storage

Specific safety data sheets (SDS) for this compound are not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Storage conditions should be in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. However, a comprehensive understanding of its chemical and physical properties is hampered by the lack of published experimental data. The information presented in this guide is based on predicted values and data from commercial sources. Further research is necessary to fully characterize this compound, including the development and publication of detailed synthetic and purification protocols, acquisition of complete spectroscopic data, and investigation into its potential biological activities. This would be crucial for its effective utilization by the scientific and drug development communities.

References

An In-depth Technical Guide to tert-Butyl allyl(prop-2-yn-1-yl)carbamate

CAS Number: 147528-20-9

This technical guide provides a comprehensive overview of tert-butyl allyl(prop-2-yn-1-yl)carbamate, a bifunctional molecule with potential applications in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Chemical Properties and Data

This compound is a carbamate derivative containing both an allyl and a propargyl group. These functional groups make it a versatile building block for a variety of chemical transformations. The propargyl group, with its terminal alkyne, can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the allyl group can be functionalized through various olefin addition reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed under acidic conditions to liberate the secondary amine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 147528-20-9 | [] |

| Molecular Formula | C₁₁H₁₇NO₂ | [] |

| Molecular Weight | 195.26 g/mol | [] |

| Appearance | Light tan liquid | [2] |

| IUPAC Name | tert-butyl N-allyl-N-(prop-2-yn-1-yl)carbamate | [] |

Table 2: Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm 5.67-5.89 (1 H, m), 5.08-5.28 (2 H, m), 3.71-4.21 (4 H, m), 2.18 (1 H, t, J=2.42 Hz), 1.45 (9 H, s) | [2] |

Experimental Protocols

2.1. Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described in the literature.[2] The synthesis involves the reaction of allyl(prop-2-yn-1-yl)amine with di-tert-butyl dicarbonate in the presence of a base.

Materials:

-

Allyl(prop-2-yn-1-yl)amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of allyl(prop-2-yn-1-yl)amine (1.0 equivalent) in dichloromethane at 0 °C is added triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography, eluting with a gradient of 0-10% ethyl acetate in hexanes, to afford this compound as a light tan liquid.[2]

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structure as a bifunctional linker suggests several potential applications in drug development and medicinal chemistry.

-

Linker for Antibody-Drug Conjugates (ADCs): The presence of two distinct reactive handles (allyl and propargyl) allows for orthogonal conjugation strategies. One terminus could be attached to a targeting moiety, such as an antibody, while the other could be conjugated to a cytotoxic payload.

-

Synthesis of Complex Molecules: The allyl and propargyl groups can be independently functionalized to build complex molecular architectures. This is valuable in the synthesis of natural products and novel therapeutic agents.

-

Development of Dual-Targeting Ligands: The bifunctional nature of this compound could be exploited to design molecules that interact with two different biological targets simultaneously. Carbamate-tethered molecules have been explored as dual agonists for PPARα/γ.[3]

-

Click Chemistry and Bioorthogonal Labeling: The terminal alkyne of the propargyl group is a versatile functional group for "click" reactions, which are widely used in bioconjugation, labeling of biomolecules, and materials science.

Diagrams

4.1. Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for the preparation of the target compound.

4.2. Conceptual Application as a Bifunctional Linker

This diagram illustrates the conceptual use of this compound as a linker molecule.

Caption: Conceptual use of the title compound as a bifunctional linker.

Conclusion

This compound is a valuable synthetic intermediate due to the presence of orthogonally addressable allyl and propargyl functionalities, along with a readily cleavable Boc-protecting group. While its direct biological applications are not yet well-documented, its utility as a bifunctional linker in the construction of complex molecules for drug discovery and materials science is significant. Further research into the biological properties of this compound and its derivatives may reveal novel therapeutic opportunities.

References

- 2. US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 3. Design, synthesis, and structure-activity relationship of carbamate-tethered aryl propanoic acids as novel PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of tert-Butyl allyl(prop-2-yn-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of the molecular properties of tert-Butyl allyl(prop-2-yn-1-yl)carbamate. The primary focus is the determination of its molecular weight, derived from its molecular formula. This guide is intended to serve as a foundational reference for professionals engaged in chemical synthesis, analysis, and drug development.

Molecular Structure and Formula

This compound is a carbamate derivative featuring three distinct functional groups attached to the core carbamate structure: a tert-butyl group, an allyl group, and a propargyl (prop-2-yn-1-yl) group. The structural arrangement informs the molecular formula, which is essential for calculating the molecular weight.

The molecular formula is derived by summing the constituent atoms from each functional group:

-

tert-Butyl Group: (CH₃)₃C-

-

Allyl Group: -CH₂CH=CH₂

-

Prop-2-yn-1-yl Group: -CH₂C≡CH

-

Carbamate Moiety: -O-C(=O)-N-

Physicochemical Data

The fundamental physicochemical properties of a compound are critical for its application in research and development. The molecular weight is a key parameter, influencing reactivity, stoichiometry, and analytical characterization. The properties are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₂ | [1][] |

| Average Molecular Weight | 195.26 g/mol | [1][] |

| Monoisotopic Mass | 195.125928785 Da | [1] |

Methodology for Molecular Weight Calculation

The average molecular weight of this compound is calculated using its molecular formula (C₁₁H₁₇NO₂) and the standard atomic weights of its constituent elements. The standard atomic weight is a weighted average of the masses of an element's naturally occurring isotopes.

The calculation is performed as follows:

Molecular Weight = (11 × Aᵣ(C)) + (17 × Aᵣ(H)) + (1 × Aᵣ(N)) + (2 × Aᵣ(O))

Where:

-

Aᵣ(C) = Standard Atomic Weight of Carbon (≈12.011 amu)[3][4][5]

-

Aᵣ(H) = Standard Atomic Weight of Hydrogen (≈1.008 amu)[6][7][8]

-

Aᵣ(N) = Standard Atomic Weight of Nitrogen (≈14.007 amu)[9][10][11]

-

Aᵣ(O) = Standard Atomic Weight of Oxygen (≈15.999 amu)[12][13][14]

Calculation:

-

(11 × 12.011) + (17 × 1.008) + (1 × 14.007) + (2 × 15.999)

-

= 132.121 + 17.136 + 14.007 + 31.998

-

= 195.262 g/mol

This calculated value aligns with the published molecular weight of 195.26 g/mol .[1][]

Visualization of Workflow

The logical process for determining the molecular weight of a chemical compound is outlined in the diagram below.

Caption: Workflow for Molecular Weight Determination.

References

- 1. This compound | C11H17NO2 | CID 10863781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. youtube.com [youtube.com]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. youtube.com [youtube.com]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. fiveable.me [fiveable.me]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

Elucidation of the Molecular Structure: A Technical Guide to tert-Butyl Allyl(prop-2-yn-1-yl)carbamate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl allyl(prop-2-yn-1-yl)carbamate, a molecule of interest in synthetic chemistry and drug discovery due to its versatile functional groups. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

This compound (C₁₁H₁₇NO₂) is a tertiary amine protected by a tert-butoxycarbonyl (Boc) group, and further functionalized with both an allyl and a propargyl moiety. These features make it a valuable building block for the introduction of these functionalities in more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 195.26 g/mol | --INVALID-LINK-- |

| CAS Number | 147528-20-9 | --INVALID-LINK-- |

| IUPAC Name | tert-butyl N-allyl-N-(prop-2-yn-1-yl)carbamate | --INVALID-LINK-- |

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for the target molecule, based on known values for structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show characteristic signals for the tert-butyl, allyl, and propargyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | - |

| -C≡CH | 2.2 - 2.3 | Triplet | ~2.5 |

| N-CH₂-C≡CH | 4.1 - 4.2 | Doublet | ~2.5 |

| N-CH₂-CH=CH₂ | 3.9 - 4.0 | Doublet | ~6.0 |

| -CH=CH₂ (trans) | 5.1 - 5.2 | Doublet | ~17.0 |

| -CH=CH₂ (cis) | 5.2 - 5.3 | Doublet | ~10.0 |

| -CH=CH₂ | 5.7 - 5.9 | Multiplet | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of all eleven carbon atoms in their respective chemical environments.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 28.0 - 29.0 |

| C (CH₃)₃ | 79.0 - 81.0 |

| -C ≡CH | 71.0 - 73.0 |

| -C≡C H | 78.0 - 80.0 |

| N-C H₂-C≡CH | 38.0 - 40.0 |

| N-C H₂-CH=CH₂ | 50.0 - 52.0 |

| -CH=C H₂ | 117.0 - 119.0 |

| -C H=CH₂ | 133.0 - 135.0 |

| C=O | 154.0 - 156.0 |

FT-IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp) | 3250 - 3350 | Strong, sharp |

| C-H (sp³) | 2850 - 3000 | Medium |

| C≡C | 2100 - 2150 | Weak to medium |

| C=O (carbamate) | 1680 - 1700 | Strong |

| C=C | 1640 - 1650 | Medium |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak, along with characteristic fragmentation patterns of the Boc group.

| m/z | Predicted Fragment | Significance |

| 195 | [M]⁺ | Molecular Ion |

| 140 | [M - C₄H₇]⁺ | Loss of butenyl radical |

| 139 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 96 | [M - C₅H₇O₂]⁺ | Loss of Boc group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-Boc protection of a secondary amine.

Materials:

-

Allyl(prop-2-yn-1-yl)amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of allyl(prop-2-yn-1-yl)amine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The IR spectrum should be obtained using a FT-IR spectrometer, and the sample can be analyzed as a thin film on a NaCl plate.

-

Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

Workflow and Pathway Diagrams

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of the target compound.

Caption: Workflow for synthesis and structural analysis.

Potential Reaction Pathway: Pauson-Khand Reaction

The presence of both an alkene and an alkyne in the molecule makes it a suitable substrate for intramolecular reactions such as the Pauson-Khand reaction to form bicyclic enones.

Caption: A potential intramolecular cyclization pathway.

This guide provides a foundational understanding for the synthesis and structural elucidation of this compound. Researchers are encouraged to use this information as a starting point for their investigations, with the understanding that experimental verification of the predicted data is essential.

Navigating the Reactivity of a Bifunctional Building Block: A Technical Guide to tert-Butyl Allyl(prop-2-yn-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, molecules possessing multiple, orthogonally reactive functional groups are invaluable assets. tert-Butyl allyl(prop-2-yn-1-yl)carbamate, a carbamate featuring both an allyl and a propargyl group, represents such a versatile building block. The presence of both a carbon-carbon double bond and a terminal carbon-carbon triple bond within the same structure opens a vast playbook of potential transformations, enabling the rapid construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the allyl group within this specific molecule, often in competition or concert with the propargyl moiety. We will delve into key transition metal-catalyzed reactions, providing quantitative data from analogous systems, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in leveraging this compound's synthetic potential.

Core Reactivity Profile: Allyl vs. Propargyl

The allyl (-CH₂CH=CH₂) and propargyl (-CH₂C≡CH) groups, while structurally similar, exhibit distinct reactivity profiles that can be selectively addressed through the careful choice of catalysts and reaction conditions. Generally, the allyl group is highly susceptible to reactions involving palladium, particularly in the formation of π-allyl complexes, making it a prime handle for allylic substitution and related cross-coupling reactions. The propargyl group, with its terminal alkyne, is a versatile partner in a myriad of transformations, including cycloadditions, metathesis, and coupling reactions, often catalyzed by cobalt, ruthenium, or gold complexes. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role in modulating the electronic properties and steric environment of both the allyl and propargyl groups.

Key Synthetic Transformations

The strategic location of the allyl and propargyl groups in this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of cyclic structures. The following sections detail key transition metal-catalyzed transformations that exploit the reactivity of one or both of these functional groups.

Pauson-Khand Reaction: [2+2+1] Cycloaddition for Cyclopentenone Synthesis

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones through the cobalt-mediated cycloaddition of an alkene, an alkyne, and carbon monoxide. In the context of this compound, this intramolecular reaction offers a direct route to bicyclic nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Logical Reaction Pathway

Caption: Pauson-Khand reaction workflow.

Quantitative Data for Analogous Intramolecular Pauson-Khand Reactions

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Allyl-N-(prop-2-yn-1-yl)tosylamide | Co₂(CO)₈ | Toluene | 90 | 24 | 75 | [Angew. Chem. Int. Ed. 2020, 59, 13521] |

| 2 | Diethyl allyl(prop-2-yn-1-yl)malonate | Co₂(CO)₈ | Hexane | 65 | 48 | 82 | [J. Am. Chem. Soc. 1988, 110, 968-970] |

| 3 | 1-Allyl-1-propargyl-cyclohexane | Mo(CO)₆ | Toluene/DMSO | 110 | 18 | 68 | [J. Org. Chem. 1992, 57, 5106-5115] |

Experimental Protocol: General Procedure for Intramolecular Pauson-Khand Reaction [1]

To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the enyne substrate (1.0 eq). The flask is purged with argon, and degassed solvent (e.g., mesitylene, toluene, or hexane) is added. Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq), weighed in a glovebox, is added in one portion. The reaction mixture is stirred at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex. The system is then degassed with carbon monoxide and heated to the desired temperature (typically 60-160 °C) in a pre-heated oil bath. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica gel to remove cobalt residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Enyne Metathesis: Ruthenium-Catalyzed Skeletal Reorganization

Enyne metathesis, catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), provides a powerful method for the formation of 1,3-dienes through the reorganization of the carbon skeletons of an alkene and an alkyne. For this compound, an intramolecular ring-closing enyne metathesis (RCEYM) would lead to the formation of a nitrogen-containing cyclic 1,3-diene.

Experimental Workflow

Caption: Enyne metathesis experimental workflow.

Quantitative Data for Analogous Ring-Closing Enyne Metathesis

The following table presents data for the RCEYM of substrates structurally similar to the title compound.

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Tosyl-N-allyl-N-propargylamine | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 85 | [Chem. Rev. 2004, 104, 1317] |

| 2 | Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs I (5) | CH₂Cl₂ | 40 | 2 | 90 | [Chem. Rev. 2004, 104, 1317] |

| 3 | O-Allyl-N-propargyl-carbamate | Grubbs II (5) | Toluene | 80 | 6 | 78 | [Org. Lett. 2005, 7, 4173] |

Experimental Protocol: General Procedure for Ring-Closing Enyne Metathesis [2]

In a flame-dried Schlenk flask under an argon atmosphere, the enyne substrate (1.0 eq) is dissolved in anhydrous and degassed dichloromethane (to a concentration of 0.05-0.1 M). The ruthenium catalyst (e.g., Grubbs second-generation catalyst, 2-5 mol%) is added, and the mixture is heated to reflux (approx. 40 °C). The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, and a few drops of ethyl vinyl ether are added to quench the catalyst. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclic diene product.

Gold-Catalyzed Intramolecular Cyclization

Gold(I) catalysts are known to be excellent π-acids, showing a high affinity for activating alkynes towards nucleophilic attack. In the case of this compound, the carbamate oxygen can act as an intramolecular nucleophile, attacking the gold-activated alkyne. This would lead to the formation of a five-membered oxazoline ring, with the allyl group remaining as a substituent.

Signaling Pathway

References

The Propargyl Group in tert-Butyl allyl(prop-2-yn-1-yl)carbamate: An In-depth Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propargyl group, a terminal alkyne functionality, is a cornerstone of modern organic synthesis and medicinal chemistry. When incorporated into a molecule such as tert-Butyl allyl(prop-2-yn-1-yl)carbamate, it serves as a versatile handle for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the propargyl group in this specific context, detailing key reactions including intramolecular cycloadditions, "click" chemistry, and cross-coupling reactions. Furthermore, it explores the broader significance of the propargyl moiety in drug discovery, particularly its role as a pharmacophore and its potential to modulate cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, providing both theoretical insights and practical experimental guidance.

Introduction to this compound

This compound (CAS 147528-20-9) is a polyfunctional organic molecule that features three key reactive sites: a terminal alkyne (the propargyl group), an alkene (the allyl group), and a tert-butyloxycarbonyl (Boc)-protected secondary amine.[1][] The strategic placement of the propargyl and allyl groups makes this compound an ideal precursor for intramolecular reactions, leading to the formation of complex bicyclic structures. The Boc protecting group offers stability under a range of conditions and can be selectively removed to unmask the reactive secondary amine.[3] This unique combination of functional groups makes it a valuable building block in organic synthesis.

Reactivity of the Propargyl Group

The terminal alkyne of the propargyl group is the most versatile reactive center in the molecule, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Pauson-Khand Reaction: Intramolecular [2+2+1] Cycloaddition

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[4][5] In the case of this compound, an intramolecular Pauson-Khand reaction can occur between the tethered propargyl and allyl groups, leading to the formation of a bicyclic cyclopentenone. This transformation is a powerful method for rapidly building molecular complexity.[6][7]

Experimental Protocol (General for Intramolecular Pauson-Khand Reaction of N-Tethered 1,7-Enynes):

A solution of the enyne (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is treated with a cobalt source, typically dicobalt octacarbonyl (Co₂(CO)₈) (1.1 - 1.5 eq). The reaction mixture may be heated or promoted by an additive such as N-methylmorpholine N-oxide (NMO) to facilitate the cycloaddition.[7] The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up and the product is purified by column chromatography.

| Catalyst/Promoter | Solvent | Temperature | Yield (%) | Reference |

| Co₂(CO)₈ / NMO | CH₂Cl₂ | Room Temperature | 50-80 | [7] |

| Co₂(CO)₈ | Toluene | 80-110 °C | 40-70 | [8] |

Note: The yields presented are for analogous N-tethered 1,7-enynes and are representative of what can be expected for the intramolecular Pauson-Khand reaction of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of the propargyl group is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide.[10] This transformation is widely used in bioconjugation, drug discovery, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

Experimental Protocol (General for CuAAC):

To a solution of this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, THF, or DMF), a copper(I) source is added. The Cu(I) catalyst can be generated in situ from a Cu(II) salt like CuSO₄·5H₂O (0.01-0.1 eq) with a reducing agent such as sodium ascorbate (0.1-0.5 eq). The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. After completion, the product is isolated through extraction and purified by column chromatography or recrystallization.

| Copper Source | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | >90 | [9] |

| CuI | - | THF | Room Temperature | >90 | [11] |

Note: The yields are typical for CuAAC reactions with terminal alkynes.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] The propargyl group in this compound can undergo Sonogashira coupling to form a new carbon-carbon bond, extending the carbon skeleton of the molecule. This reaction is a powerful tool for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and are found in many biologically active compounds.

Experimental Protocol (General for Sonogashira Coupling):

A mixture of the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%) is prepared in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere. This compound (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylamine) are then added. The reaction is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, concentrated, and the product is purified by column chromatography.

| Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 60 °C | 70-95 | [11] |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Room Temperature | 75-98 | [11] |

Note: Yields are representative for Sonogashira couplings of terminal alkynes with aryl halides.

Other Metal-Catalyzed Cyclizations

Besides the Pauson-Khand reaction, other transition metals can catalyze the intramolecular cyclization of enynes like this compound. Rhodium and gold complexes, for instance, can promote different modes of cycloaddition or cycloisomerization, leading to a variety of bicyclic products.[12][13] These alternative pathways can offer different selectivity and access to unique molecular scaffolds.

-

Rhodium-catalyzed [4+2] cycloaddition: This can lead to the formation of six-membered rings.[12]

-

Gold-catalyzed cycloisomerization: Gold catalysts can activate the alkyne towards nucleophilic attack by the alkene, leading to various cyclized products.[13]

Reactivity of Other Functional Groups

Reactivity of the Allyl Group

The allyl group, in addition to its participation in the Pauson-Khand reaction, can undergo other transformations. One notable reaction is olefin metathesis.[14] Cross-metathesis with another olefin can be used to elaborate the allyl side chain. However, it's important to note that isomerization of the double bond can be a competing side reaction.[15]

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability to a broad range of reagents.[3] However, it can be readily cleaved under acidic conditions to reveal the free secondary amine. This unmasking step is often a key transformation in a multi-step synthesis, allowing for further functionalization of the nitrogen atom.

Experimental Protocol (General for Boc Deprotection with TFA):

The Boc-protected amine is dissolved in a suitable solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-20 equivalents) is added, and the reaction is stirred at room temperature for 1-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base and extracted.

| Reagent | Solvent | Temperature | Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 h | [3] |

| HCl in Dioxane or Ethyl Acetate | Dioxane or Ethyl Acetate | Room Temperature | 1-2 h | [3] |

| Methanolic HCl | Methanol | Room Temperature | 2-6 h | [3] |

The Propargyl Group in Drug Discovery and Development

The propargylamine moiety is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[16][17][18] Its importance stems from both its unique chemical reactivity and its ability to act as a pharmacophore, interacting with biological targets.

Propargylamines as Enzyme Inhibitors

The propargyl group can act as a "warhead" for the irreversible inhibition of enzymes.[18] A well-known example is the inhibition of monoamine oxidase (MAO) enzymes, which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[10][18] Drugs such as selegiline and rasagiline contain a propargylamine moiety that, upon enzymatic oxidation, forms a reactive intermediate that covalently binds to the enzyme's flavin cofactor, leading to irreversible inhibition.[19] The propargyl group has also been incorporated into kinase inhibitors for cancer therapy, where it can form a covalent bond with a cysteine residue in the active site of the kinase.[20]

Modulation of Cellular Signaling Pathways

By targeting key enzymes like kinases, propargylamine-containing compounds can modulate cellular signaling pathways that are dysregulated in diseases such as cancer.[21] For example, inhibitors of the ERK (extracellular signal-regulated kinase) signaling pathway, which is often hyperactivated in cancer, have been developed.[22][23] The propargyl group can be designed to form a covalent bond with a specific kinase in this pathway, leading to its inactivation and the downstream suppression of pro-proliferative signaling.

Conclusion

This compound is a versatile synthetic building block, with the propargyl group being its most prominent reactive handle. This terminal alkyne functionality enables a wide array of powerful chemical transformations, including intramolecular cycloadditions to form complex bicyclic systems, highly efficient "click" reactions for bioconjugation and modular synthesis, and cross-coupling reactions to extend the molecular framework. Beyond its synthetic utility, the propargylamine moiety holds significant importance in drug discovery, serving as a key pharmacophore for enzyme inhibition and the modulation of critical cellular signaling pathways. A thorough understanding of the reactivity of this compound, as detailed in this guide, empowers researchers to leverage its full potential in the design and synthesis of novel molecules for a wide range of scientific applications.

References

- 1. Rhodium-catalyzed 1,3-acyloxy migration and subsequent intramolecular [4+2] cycloaddition of vinylallene and unactivated alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rhodium N-heterocyclic carbene-catalyzed [4 + 2] and [5 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]

- 14. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 17. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. umventures.org [umventures.org]

- 22. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of tert-Butyl Allyl(prop-2-yn-1-yl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

tert-Butyl allyl(prop-2-yn-1-yl)carbamate (also known as N-Boc-N-allylpropargylamine) is a versatile synthetic intermediate incorporating three key functional groups: a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a propargyl group. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of allyl and propargyl moieties in a protected form, which can be orthogonally deprotected and further functionalized. Its applications can be envisaged in the synthesis of complex nitrogen-containing molecules, including those with potential applications in medicinal chemistry and materials science.

This technical guide provides a summary of the available spectroscopic data for this compound and a plausible experimental protocol for its synthesis, based on established chemical literature for analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 195.26 g/mol | PubChem[1] |

| CAS Number | 147528-20-9 | PubChem[1] |

| IUPAC Name | tert-butyl N-allyl-N-(prop-2-yn-1-yl)carbamate | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally related compounds containing tert-butyl carbamates, allyl groups, and propargyl groups.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.2 | m | 2H | -CH=CH ₂ |

| ~4.0 | d | 2H | N-CH ₂-CH=CH₂ |

| ~3.9 | d | 2H | N-CH ₂-C≡CH |

| ~2.2 | t | 1H | -C≡CH |

| 1.45 | s | 9H | -C(CH ₃)₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C =O (carbamate) |

| ~134 | -C H=CH₂ |

| ~117 | -CH=C H₂ |

| ~80 | -C (CH₃)₃ |

| ~78 | -C≡C H |

| ~72 | -C ≡CH |

| ~50 | N-C H₂-CH=CH₂ |

| ~38 | N-C H₂-C≡CH |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2980, 2930 | Medium-Strong | C(sp³)-H stretch (tert-butyl, allyl, propargyl) |

| ~2120 | Weak | C≡C stretch |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1645 | Medium | C=C stretch (allyl) |

| ~1400-1480 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS) (Predicted)

The expected mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 195.13 | [M]⁺ (Molecular Ion) |

| 140.08 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 100.08 | [M - C₄H₉O₂]⁺ (Loss of Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and reliable method can be proposed based on the N-alkylation of a protected amine.

Proposed Synthesis of this compound

This synthesis would typically proceed in two steps: first, the preparation of N-Boc-propargylamine, followed by its N-alkylation with an allyl halide.

Step 1: Synthesis of tert-Butyl Prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

-

Reaction: Propargylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Procedure: To a solution of propargylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added di-tert-butyl dicarbonate (1.05 eq) and a base like triethylamine (1.1 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl prop-2-yn-1-ylcarbamate.

Step 2: Synthesis of this compound

-

Reaction: N-Boc-propargylamine is deprotonated with a strong base, followed by quenching with an allyl halide.

-

Procedure: To a solution of tert-butyl prop-2-yn-1-ylcarbamate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran or dimethylformamide at 0 °C, a strong base such as sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred for a short period to allow for deprotonation. Allyl bromide (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization Methodology

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). Samples would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer, with ionization techniques such as electrospray ionization (ESI) or electron impact (EI) to determine the mass-to-charge ratio of the molecular ion and its fragments.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation. The proposed synthesis protocol is a general method and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide on the Solubility of tert-Butyl allyl(prop-2-yn-1-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of tert-butyl allyl(prop-2-yn-1-yl)carbamate, a key intermediate in synthetic organic chemistry. Due to the limited availability of quantitative solubility data in public literature, this document provides a predictive assessment based on the molecule's structural features. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility in various organic solvents, ensuring optimal conditions for synthesis, purification, and downstream applications.

Molecular Structure and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its constituent functional groups: the nonpolar tert-butyl, allyl, and propargyl groups, and the polar carbamate moiety.

-

tert-Butyl Group: This bulky, nonpolar group significantly enhances the molecule's lipophilicity, promoting solubility in nonpolar and weakly polar organic solvents.

-

Allyl and Prop-2-yn-1-yl Groups: These unsaturated hydrocarbon chains further contribute to the nonpolar character of the molecule.

-

Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bond acceptance, which is expected to facilitate solubility in polar aprotic solvents.

Based on these structural attributes, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene | Moderate to High | The significant nonpolar character from the tert-butyl, allyl, and propargyl groups should drive solubility in these solvents. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving molecules with a mix of polar and nonpolar features. |

| Tetrahydrofuran (THF) | High | THF's polarity and its ability to act as a hydrogen bond acceptor make it a suitable solvent. | |

| Ethyl Acetate | Moderate to High | The ester functionality of ethyl acetate can interact favorably with the carbamate group. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a good solvent for a wide range of organic compounds. | |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent that should readily dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic molecules. | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydroxyl groups in these solvents may lead to some solubility, but the nonpolar bulk of the molecule will limit it. |

| Water | Insoluble | The predominantly nonpolar nature of the molecule suggests negligible solubility in water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

2.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks

2.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid aspirating solid particles, it is advisable to use a filter tip or to centrifuge the samples and then draw from the supernatant.

-

Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is essential for the efficient design and execution of chemical reactions, purification strategies, and the overall success of research and development endeavors in the pharmaceutical and chemical industries.

Stability and storage conditions for tert-Butyl allyl(prop-2-yn-1-yl)carbamate

An In-depth Technical Guide to the Stability and Storage of tert-Butyl allyl(prop-2-yn-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide draws upon information from safety data sheets (SDS) of structurally analogous compounds and the known chemistry of the tert-butyloxycarbonyl (Boc) protecting group. The information herein is intended to guide researchers in the proper handling and storage of this and similar molecules to ensure their integrity for experimental use.

Chemical Structure and Properties

This compound is a molecule featuring a central nitrogen atom bonded to an allyl group, a propargyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The stability of this compound is largely dictated by the lability of the Boc group, which is sensitive to acidic conditions and high temperatures.

Stability Profile

General Stability:

-

N-Boc protected amines are generally stable under neutral and basic conditions at ambient temperatures.

-

The primary degradation pathway for N-Boc protected compounds is acid-catalyzed cleavage of the Boc group.[1]

-

Thermal decomposition can also occur at elevated temperatures.[2][3]

Factors Influencing Stability:

-

pH: The Boc group is highly susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the acid concentration.[1]

-

Temperature: While generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal deprotection.[2][3] Some studies have shown thermal deprotection occurring at temperatures as high as 180-270 °C.[2]

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can react with the allyl and propargyl functionalities.[4][5]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets for similar carbamate compounds.[4][5][6][7][8]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool place | To minimize the risk of thermal degradation. |

| Atmosphere | Dry, well-ventilated area | To prevent hydrolysis and reactions with atmospheric moisture. |

| Container | Tightly closed container | To prevent exposure to moisture and atmospheric contaminants.[4][5][7][8] |

| Light | Protection from light (recommended) | While not explicitly stated for this compound, protection from light is a general good practice for storing organic compounds to prevent photochemical reactions. |

| Incompatibilities | Strong oxidizing agents | To prevent uncontrolled oxidation of the molecule.[4][5] |

Potential Degradation Pathways

The primary degradation pathway for this compound is the removal of the Boc protecting group.

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

For researchers wishing to perform a formal stability study on this compound, a protocol consistent with the International Council for Harmonisation (ICH) Q1 guidelines for stability testing of new drug substances should be followed.[9]

A. Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic: 0.1 N HCl at room temperature and 60°C.

-

Basic: 0.1 N NaOH at room temperature and 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound at elevated temperatures (e.g., 80°C, 105°C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B).

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Characterize significant degradation products using LC-MS and NMR.

B. Long-Term Stability Study

A long-term stability study evaluates the stability of the compound under recommended storage conditions.

Methodology:

-

Storage Conditions: Store samples of this compound under the recommended conditions (e.g., 2-8°C/ambient humidity and 25°C/60% RH).

-

Time Points: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Caption: Workflow for assessing the stability of a chemical compound.

Handling and Safety Precautions

When handling this compound, standard laboratory safety practices should be followed.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[6][7]

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid direct contact with the compound.[4][6]

Conclusion

While specific stability data for this compound is not available, its stability profile can be inferred from the known chemistry of N-Boc protected amines. The compound is expected to be stable under cool, dry, and neutral conditions but is susceptible to degradation in the presence of acids, high temperatures, and strong oxidizing agents. Adherence to the recommended storage and handling guidelines is crucial for maintaining the integrity of this compound for research and development purposes. For critical applications, it is highly recommended to perform a dedicated stability study.

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. ema.europa.eu [ema.europa.eu]

Methodological & Application

Synthesis of Heterocycles Using tert-Butyl Allyl(prop-2-yn-1-yl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles utilizing tert-butyl allyl(prop-2-yn-1-yl)carbamate as a key starting material. The intramolecular cyclization of this 1,6-enyne, catalyzed by transition metals such as gold(I) and platinum(II), offers an efficient route to construct the versatile 3-azabicyclo[4.1.0]hept-4-ene scaffold. This bicyclic structure is a valuable building block in medicinal chemistry and drug discovery due to its rigid, three-dimensional framework.[1] This guide covers the reaction mechanisms, provides detailed experimental procedures, and presents data in a clear, tabular format for easy reference.

Introduction

The synthesis of complex heterocyclic structures is a cornerstone of modern drug discovery. The carbamate group is a prevalent structural motif in many approved drugs and serves as a versatile protecting group in organic synthesis.[2] this compound, a readily accessible 1,6-enyne, is a valuable precursor for the synthesis of bicyclic nitrogen heterocycles through metal-catalyzed cycloisomerization reactions.[3][4] Gold and platinum catalysts are particularly effective in promoting the intramolecular cyclization of such enynes, proceeding through intermediates that lead to the formation of a cyclopropane ring.[3][4] The resulting tert-butyl 3-azabicyclo[4.1.0]hept-4-ene-3-carboxylate is a chiral, non-planar structure with significant potential for further functionalization in the development of novel therapeutic agents.

Catalytic Systems and Reaction Mechanisms

The cycloisomerization of this compound is typically achieved using cationic gold(I) or platinum(II) catalysts. The general mechanism involves the activation of the alkyne moiety by the metal catalyst, followed by an intramolecular nucleophilic attack from the alkene.

Gold(I)-Catalyzed Cycloisomerization

Gold(I) catalysts, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation.[1][5] The reaction is believed to proceed through a 6-endo-dig cyclization pathway, leading to the formation of a gold-containing intermediate that rearranges to form the stable 3-azabicyclo[4.1.0]hept-4-ene product. The use of bulky ligands on the gold catalyst can influence the regioselectivity of the cyclization.[1]

Platinum(II)-Catalyzed Cycloisomerization

Platinum(II) halides, such as PtCl₂, are also efficient catalysts for enyne cycloisomerization.[4][6] The mechanism is thought to involve the formation of a platinacyclopentene intermediate, which then undergoes reductive elimination to furnish the cyclopropane-containing product.[7]

Experimental Protocols

The following are representative protocols for the synthesis of tert-butyl 3-azabicyclo[4.1.0]hept-4-ene-3-carboxylate from this compound.

Protocol 1: Gold(I)-Catalyzed Cycloisomerization

Materials:

-

This compound

-

(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

-

Silver tetrafluoroborate (AgBF₄) or Silver triflimide (AgNTf₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M).

-

In a separate flask, prepare the cationic gold(I) catalyst by stirring Ph₃PAuCl (0.05 equiv) and a silver salt (e.g., AgBF₄, 0.05 equiv) in anhydrous DCM for 30 minutes at room temperature, protected from light. The formation of a white precipitate of AgCl will be observed.

-

Filter the catalyst solution through a syringe filter directly into the solution of the starting material.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-azabicyclo[4.1.0]hept-4-ene-3-carboxylate.

Protocol 2: Platinum(II)-Catalyzed Cycloisomerization

Materials:

-

This compound

-

Platinum(II) chloride (PtCl₂)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and platinum(II) chloride (0.05 equiv).

-

Add anhydrous toluene (0.1 M) to the flask.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the platinum catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Data Presentation

The following table summarizes typical quantitative data for the cycloisomerization of 1,6-enynes to form bicyclic products, based on analogous reactions found in the literature.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ph₃PAuCl / AgBF₄ | DCM | rt | 2 - 6 | 75 - 90 | [1] |

| [IPrAuCl] / AgSbF₆ | DCE | 60 | 1 - 4 | 80 - 95 | [3] |

| PtCl₂ | Toluene | 80 | 12 - 24 | 70 - 85 | [4] |

| PtBr₂ | Toluene | 80 | 12 - 24 | 65 - 80 | [8] |

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Scheme

Caption: General scheme for the metal-catalyzed cycloisomerization.

Gold(I)-Catalyzed Mechanism

Caption: Postulated mechanism for the Gold(I)-catalyzed cyclization.

Experimental Workflow

Caption: A typical workflow for the synthesis and purification.

Applications in Drug Discovery

The 3-azabicyclo[4.1.0]heptane core is a key structural motif in several biologically active molecules. Its rigid conformation allows for precise positioning of substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets. This scaffold can be found in compounds targeting a range of diseases, including viral infections and neurological disorders.[9] The product of this cyclization, tert-butyl 3-azabicyclo[4.1.0]hept-4-ene-3-carboxylate, is a versatile intermediate that can undergo various transformations, such as:

-

Modification of the double bond: Epoxidation, dihydroxylation, or hydrogenation to introduce new functionalities and stereocenters.

-

Deprotection and N-functionalization: Removal of the Boc group to allow for the introduction of diverse substituents on the nitrogen atom.

-

Ring-opening reactions: Cleavage of the cyclopropane ring to access different carbocyclic and heterocyclic frameworks.

These potential modifications make this synthetic route a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platinum(II)-catalyzed cyclization sequence of aryl alkynes via C(sp3)-H activation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

Application Notes and Protocols for tert-Butyl Allyl(prop-2-yn-1-yl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl allyl(prop-2-yn-1-yl)carbamate is a versatile bifunctional linker designed for advanced applications in peptide synthesis. Its unique structure incorporates three key functional moieties: a tert-butyloxycarbonyl (Boc) protected amine, an allyl group, and a propargyl group. This arrangement allows for the strategic and orthogonal introduction of two distinct functionalities into a peptide sequence, enabling a wide range of modifications such as dual labeling, peptide cyclization, and the synthesis of complex peptide conjugates. The Boc group serves as a temporary protecting group for the linker's nitrogen, which, once deprotected, can be coupled to a peptide. The allyl and propargyl groups can be selectively deprotected under specific conditions, providing orthogonal handles for subsequent chemical modifications. This trifunctional nature makes it an invaluable tool for creating sophisticated peptide architectures for therapeutic and diagnostic purposes.[1][2]

Core Principle: Orthogonal Functionalization

The primary utility of this compound lies in the principle of orthogonal protection.[1][2] The allyl and propargyl groups can be chemoselectively addressed without interfering with each other or with common protecting groups used in solid-phase peptide synthesis (SPPS), such as those in Fmoc/tBu strategies.

-

Allyl Group: The allyl group can be selectively removed using palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[3][4] The deprotected amine can then be functionalized, for instance, through acylation or alkylation.

-

Propargyl Group: The terminal alkyne of the propargyl group is a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction allows for the efficient and specific conjugation of azide-containing molecules, such as fluorescent dyes, PEG chains, or cytotoxic payloads.[6]

This orthogonal reactivity enables the sequential or simultaneous dual functionalization of a peptide at a single attachment point.

Applications in Peptide Synthesis

Dual Labeling and Bioconjugation

This bifunctional linker can be incorporated into a peptide, typically at the N-terminus or on the side chain of an amino acid like lysine, to introduce two distinct reporter molecules or functional moieties. For example, a peptide can be labeled with a fluorescent dye via click chemistry on the propargyl group and subsequently conjugated to a cell-penetrating peptide or a targeting ligand on the deprotected allyl group. This is particularly useful in creating multifunctional probes for biological imaging and diagnostic applications.[8][9]

Peptide Cyclization and Stapling

The linker can be used to cyclize peptides, which can enhance their conformational stability, receptor binding affinity, and resistance to proteolysis.[10][11][12][13] After incorporation of the linker, the allyl and propargyl groups can be deprotected and reacted with other functional groups within the peptide sequence to form a cyclic structure. For instance, a "head-to-tail" cyclization can be achieved by reacting the deprotected functionalities with the N- and C-termini of the peptide.

Synthesis of Branched and Dendrimeric Peptides

By attaching the linker to a side chain, it can serve as a branching point for the synthesis of dendrimeric peptides. Two different peptide chains can be grown from the deprotected allyl and propargyl positions, leading to the creation of complex, multi-antigenic peptides for vaccine development or multivalent ligands for enhanced receptor binding.

Data Presentation

Table 1: Orthogonal Deprotection Conditions

| Functional Group | Reagents | Typical Conditions | Yield (%) | Purity (%) |

| Allyl | Pd(PPh₃)₄, Phenylsilane | DMF, 25-38°C, 1-2 h | >95 | >98 |

| Propargyl (for CuAAC) | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA), Azide-Molecule | aq. Buffer/Organic Co-solvent, RT, 1-2 h | >90 | >95 |

Note: Yields and purities are typical and can vary depending on the peptide sequence and reaction scale.

Experimental Protocols

Protocol 1: Incorporation of the Linker at the N-Terminus of a Resin-Bound Peptide

This protocol describes the coupling of the bifunctional linker to the N-terminus of a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (activated as a carboxylic acid)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solutions: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Activation of the Linker: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker.

-

Washing and Neutralization: Wash the resin with DCM (3 x 1 min), followed by 10% DIPEA in DMF (2 x 2 min), and finally with DMF (3 x 1 min).

Protocol 2: Orthogonal Deprotection of the Allyl Group and Subsequent Functionalization

Materials:

-

Peptide-resin with the incorporated linker

-

Pd(PPh₃)₄

-

Phenylsilane

-

Anhydrous, degassed DCM

-

Molecule for conjugation (e.g., an activated carboxylic acid)

-

Coupling reagents (HATU/DIPEA)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (e.g., Argon).

-

Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in anhydrous, degassed DCM.

-

Allyl Deprotection: Add the deprotection cocktail to the resin and agitate at room temperature for 2 hours.

-

Washing: Wash the resin extensively with DCM (5 x 1 min), 0.5% DIPEA in DMF (2 x 1 min), and DMF (3 x 1 min) to remove the palladium catalyst and scavenger byproducts.

-